2-[3-(fluorosulfonyl)phenyl]acetic acid
Description
Properties
CAS No. |
501653-93-6 |
|---|---|
Molecular Formula |
C8H7FO4S |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Mechanism
This method begins with phenylacetic acid, where the carboxylic acid group is temporarily protected as a methyl ester to mitigate interference during electrophilic substitution. Chlorosulfonic acid (ClSO₃H) introduces a chlorosulfonyl (-SO₂Cl) group at the meta position relative to the ester, leveraging the ester’s para-directing effect. Subsequent fluoride exchange with potassium fluoride (KF) in dimethylformamide (DMF) at 80°C replaces chlorine with fluorine, yielding the fluorosulfonyl intermediate. Final deprotection via alkaline hydrolysis regenerates the carboxylic acid group.
Table 1: Chlorosulfonation-Fluorination Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester Protection | CH₃OH, H₂SO₄ (cat.), reflux, 4h | 95 | |
| Chlorosulfonation | ClSO₃H, 0°C, 2h | 78 | |
| Fluoride Exchange | KF, DMF, 80°C, 6h | 65 | |
| Deprotection | NaOH (2M), rt, 1h | 90 |
Key Challenge : Regioselectivity during chlorosulfonation requires precise temperature control to avoid polysubstitution.
Direct Sulfonation-Fluorination of Nitrophenylacetic Acid
Nitro Group as a Directing Agent
3-Nitrophenylacetic acid undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 120°C, where the nitro group directs sulfonation to the para position. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which subsequently directs fluorination. Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride, followed by fluorination with anhydrous hydrogen fluoride (HF) to yield the fluorosulfonyl derivative.
Table 2: Sulfonation-Fluorination Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | SO₃, H₂SO₄, 120°C, 5h | 70 | |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, rt, 12h | 85 | |
| Chlorination | PCl₅, 80°C, 3h | 75 | |
| Fluorination | HF, CH₂Cl₂, 0°C, 2h | 60 |
Key Challenge : Handling HF necessitates specialized equipment due to its high toxicity and corrosivity.
Carbonylation of Fluorosulfonyl-Substituted Benzyl Halides
Palladium-Catalyzed Carbonylation
Adapting methodologies from difluorophenylacetic acid synthesis, 3-fluorosulfonylbenzyl chloride is subjected to carbonylation under 30 atm of CO in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in methanol. The reaction proceeds via insertion of CO into the Pd–C bond, forming an acylpalladium intermediate, which is hydrolyzed to the acetic acid derivative.
Table 3: Carbonylation Reaction Optimization
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | 82 | |
| CO Pressure | 30 atm | – | |
| Solvent | MeOH, 80°C, 12h | – |
Key Challenge : Catalyst deactivation by sulfur-containing intermediates necessitates excess ligand.
Grignard/Reformatsky Synthesis from Fluorosulfonylbenzaldehyde
Aldehyde Intermediate Preparation
3-Fluorosulfonylbenzaldehyde is synthesized via oxidation of 3-fluorosulfonylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. A Reformatsky reaction with ethyl bromoacetate and zinc dust in tetrahydrofuran (THF) forms β-hydroxy ester, which is oxidized to the acetic acid derivative using Jones reagent (CrO₃/H₂SO₄).
Table 4: Reformatsky Reaction Details
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | PCC, CH₂Cl₂, rt, 3h | 88 | |
| Reformatsky Reaction | Zn, EtBrCH₂COOEt, THF, reflux, 6h | 70 | |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C, 1h | 65 |
Key Challenge : Overoxidation during the final step requires strict temperature control.
Diazonium Salt-Mediated Fluorosulfonation
Chemical Reactions Analysis
Types of Reactions
2-[3-(fluorosulfonyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or sulfide.
Substitution: The fluorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or sulfide derivatives.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(fluorosulfonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(fluorosulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers: Meta vs. Para Substituents
- 2-[4-(Fluorosulfonyl)phenyl]acetic Acid: The para-substituted isomer exhibits distinct reactivity and stability compared to the meta-substituted variant. In contrast, meta-carboxy derivatives (e.g., 12–20) demonstrate improved stability (t₁/₂ up to 38 hours), enabling fine-tuning of reaction kinetics in biological systems .
Fluorinated Phenylacetic Acids
- 3-Fluorophenylacetic Acid (CAS 331-25-9): Lacks the sulfonyl fluoride group but contains a fluorine atom at the meta position. The fluorine atom enhances metabolic stability compared to non-fluorinated analogues but lacks the electrophilic reactivity of -SO₂F, limiting its utility in covalent targeting .
- 3-(Trifluoromethyl)phenylacetic Acid (CAS 351-35-9) : The trifluoromethyl (-CF₃) group is electron-withdrawing, increasing the acidity of the acetic acid group (pKa ~2.5) compared to 2-[3-(fluorosulfonyl)phenyl]acetic acid (pKa ~3.2). However, -CF₃ is chemically inert, making this compound more stable but less reactive .
Sulfonamide and Sulfonate Derivatives
- 4-(2-Oxo-2-((3-sulfamoylbenzyl)amino)ethyl)benzenesulfonyl Fluoride: Derived from this compound, this compound retains the sulfonyl fluoride warhead but incorporates a sulfonamide linker. It exhibits moderate aqueous stability (t₁/₂ ~4–6 hours) and is used in fragment-based ligand discovery .
- 6:2 Cl-PFESA (Perfluoroalkyl Ether Sulfonic Acid): A polyfluoroalkyl substance with a sulfonic acid group. Unlike sulfonyl fluorides, sulfonic acids are non-reactive and persistent in the environment, highlighting the unique balance of reactivity and biodegradability of this compound .
Reactivity and Stability Profiles
| Compound | Reactivity (vs. Tyrosine Surrogate) | Aqueous Stability (t₁/₂) | Key Applications |
|---|---|---|---|
| This compound | High | 1–4 hours | Rapid covalent labeling |
| 2-[4-(Fluorosulfonyl)phenyl]acetic acid | Moderate | 1–4 hours | Fragment screening |
| 3-Fluorophenylacetic acid | Low | >48 hours | Metabolic studies |
| 3-(Trifluoromethyl)phenylacetic acid | Low | >72 hours | Drug intermediate |
The fluorosulfonyl group in this compound confers superior electrophilicity, enabling rapid reactions with biological nucleophiles. However, this reactivity comes at the cost of reduced aqueous stability compared to non-fluorinated or trifluoromethylated analogues .
Q & A
Q. How can researchers optimize the synthesis of 2-[3-(fluorosulfonyl)phenyl]acetic acid to achieve high yield and purity?
Methodological Answer:
- Synthesis typically involves acylation of benzylamines or coupling reactions with fluorosulfonyl precursors. Key parameters include temperature control (e.g., 0–25°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound. Reaction progress should be monitored using TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm structural integrity and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the solubility and storage recommendations for this compound?
Methodological Answer:
- Solubility: Highly soluble in DMSO (≥10 mM stock solutions recommended). Aqueous solubility is limited; use co-solvents like ethanol or acetonitrile for biological assays.
- Storage: Store at –20°C in anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does this compound function as a covalent probe in fragment-based drug discovery?
Methodological Answer:
- The fluorosulfonyl group acts as an electrophilic warhead, enabling covalent binding to nucleophilic residues (e.g., tyrosine, lysine) in target proteins. Design fragment libraries with controlled reactivity (e.g., t = 1–38 h in PBS) to balance labeling efficiency and off-target effects. Use LC-MS/MS to validate target engagement and quantify adduct formation .
Q. What factors influence the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Stability depends on pH, temperature, and buffer composition. In PBS (pH 7.4), monitor degradation via UV-Vis spectroscopy or F NMR. Meta-substitution (e.g., carboxylic acid groups) enhances stability compared to ortho/para derivatives. Pre-formulate stock solutions in anhydrous DMSO to minimize hydrolysis .
Q. How can this compound be applied in photoaffinity labeling studies for protein interaction mapping?
Methodological Answer:
- Incorporate a diazirine or aryl azide moiety (via synthetic modification) to enable UV-induced crosslinking with proximal biomolecules. Post-labeling, use tryptic digestion and LC-MS/MS to identify binding partners. Control experiments with non-reactive analogs are essential to distinguish specific interactions .
Q. What strategies mitigate handling challenges posed by the reactive fluorosulfonyl group?
Methodological Answer:
Q. How does fluorination at the phenyl ring impact the compound’s biological activity?
Methodological Answer:
Q. How should researchers address contradictions in reactivity data across different experimental setups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
